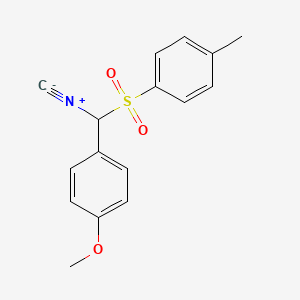

a-Tosyl-(4-methoxybenzyl) isocyanide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[isocyano-(4-methoxyphenyl)methyl]sulfonyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-12-4-10-15(11-5-12)21(18,19)16(17-2)13-6-8-14(20-3)9-7-13/h4-11,16H,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJRGVGFTZWYNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)OC)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401182126 | |

| Record name | 1-[[Isocyano(4-methoxyphenyl)methyl]sulfonyl]-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401182126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263389-54-4 | |

| Record name | 1-[[Isocyano(4-methoxyphenyl)methyl]sulfonyl]-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263389-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[[Isocyano(4-methoxyphenyl)methyl]sulfonyl]-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401182126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Synthesis of α-Tosyl-(4-methoxybenzyl) isocyanide

Executive Summary

α-Tosyl-(4-methoxybenzyl) isocyanide is a specialized derivative of tosylmethyl isocyanide (TosMIC), a versatile reagent in organic synthesis for the construction of various heterocyclic compounds and other complex molecules.[1][2] Its utility stems from the unique combination of the isocyano, sulfonyl, and a substituted benzyl group, which allows for a wide range of chemical transformations.[3] This document provides an in-depth technical guide on the synthesis mechanism of α-Tosyl-(4-methoxybenzyl) isocyanide. The synthesis is a robust two-step process, beginning with the formation of an N-formamide precursor, followed by its dehydration to yield the target isocyanide.[3][4] This guide details the reaction mechanisms, provides adapted experimental protocols based on established procedures for analogous compounds, and presents relevant data in a structured format.

Overall Synthesis Workflow

The synthesis of α-Tosyl-(4-methoxybenzyl) isocyanide is efficiently achieved in two primary stages. The first stage involves a multi-component reaction to form the key intermediate, N-(α-Tosyl-(4-methoxybenzyl))formamide. The second stage is the dehydration of this formamide to produce the final isocyanide product.

Caption: Overall two-step synthesis workflow.

Step 1: Synthesis of N-(α-Tosyl-(4-methoxybenzyl))formamide

The initial step is the formation of the formamide intermediate. This reaction is an α-aminoalkylation, a type of multi-component reaction, where 4-methoxybenzaldehyde, formamide, and p-toluenesulfinic acid react to form the stable N-(α-Tosyl-(4-methoxybenzyl))formamide.[3][4]

The mechanism proceeds through the initial reaction of 4-methoxybenzaldehyde and formamide, often activated by a reagent like chlorotrimethylsilane, to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the nucleophilic sulfur atom of p-toluenesulfinic acid to yield the final product.

Caption: Mechanism for N-formamide intermediate synthesis.

This protocol is adapted from a validated procedure for the synthesis of the unsubstituted analog, N-(α-tosylbenzyl)formamide.[4]

-

Reaction Setup: A three-necked, round-bottomed flask is fitted with an overhead stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe.

-

Reagents: The flask is charged with acetonitrile and toluene, followed by 4-methoxybenzaldehyde, formamide, and chlorotrimethylsilane.

-

Heating: The solution is heated to approximately 50°C for 4-5 hours.

-

Addition of Sulfinic Acid: p-Toluenesulfinic acid is added to the mixture, and heating is continued for an additional 4-5 hours.

-

Workup: The solution is cooled to room temperature, and tert-butyl methyl ether (TBME) is added, followed by water.

-

Isolation: The resulting mixture is cooled to 0°C to precipitate the product. The white solid is collected by filtration, washed, and dried under vacuum.

| Compound | Starting Aldehyde | Typical Yield | Reference |

| N-(α-Tosylbenzyl)formamide | Benzaldehyde | 85-90% | [4] |

Step 2: Dehydration to α-Tosyl-(4-methoxybenzyl) isocyanide

The final step is the dehydration of the N-formamide intermediate to the isocyanide. This transformation is commonly achieved using a powerful dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine (Et₃N), which also acts as an acid scavenger.[3][4][5][6]

The mechanism involves the activation of the formamide's carbonyl oxygen by phosphorus oxychloride, forming a Vilsmeier-like intermediate. This intermediate is highly electrophilic. Triethylamine then acts as a base to abstract two protons sequentially, leading to the elimination of dichlorophosphoric acid and the formation of the isocyanide C≡N triple bond.

Caption: Mechanism for the dehydration of the N-formamide.

This protocol is adapted from the procedure for the synthesis of α-tosylbenzyl isocyanide.[4]

-

Reaction Setup: A three-necked, round-bottomed flask is equipped with an overhead stirrer, an addition funnel, and a temperature probe.

-

Reagents: The flask is charged with tetrahydrofuran (THF) and the N-(α-Tosyl-(4-methoxybenzyl))formamide synthesized in Step 1.

-

Addition of POCl₃: Phosphorus oxychloride is added to the solution at room temperature.

-

Cooling and Base Addition: The solution is cooled to 0°C, and triethylamine is added slowly via the addition funnel, ensuring the internal temperature remains below 10°C.

-

Workup: After the reaction is complete, the mixture is quenched and the product is extracted into an organic solvent.

-

Isolation and Purification: The organic layer is concentrated, and the crude product is purified by crystallization to yield the final α-Tosyl-(4-methoxybenzyl) isocyanide.

The yield and physical properties for the parent compound, α-tosylbenzyl isocyanide, are well-documented and serve as a reliable estimate for the target molecule. The isocyanide functional group provides a characteristic strong absorption in the IR spectrum.

| Compound | Typical Yield | Appearance | Key Spectroscopic Data (IR) | Reference |

| α-Tosylbenzyl isocyanide | 70-76% | Beige Solid | N/A in source | [4] |

| 4-Methoxyphenyl isocyanide | 40% | N/A | 2137 cm⁻¹ (R-NC stretch) | [7] |

References

- 1. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 2. Tosylmethyl isocyanide: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-METHOXYPHENYL ISOCYANIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

In-Depth Technical Guide: Spectroscopic and Synthetic Analysis of α-Tosyl-(4-methoxybenzyl) isocyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic properties and synthetic route for α-Tosyl-(4-methoxybenzyl) isocyanide. This compound belongs to the versatile class of tosylmethyl isocyanide (TosMIC) derivatives, which are valuable building blocks in organic synthesis, particularly for the construction of heterocyclic compounds with potential therapeutic applications.

Spectroscopic Data Analysis

Table 1: Predicted FT-IR Spectroscopic Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| Isocyanide (-N≡C) | ~2150 - 2120 | Strong | N≡C stretch |

| Sulfonyl (O=S=O) | ~1330 - 1300 and ~1160 - 1140 | Strong | Asymmetric and Symmetric SO₂ stretch |

| C-O-C (Aryl Ether) | ~1250 and ~1030 | Strong | Asymmetric and Symmetric C-O stretch |

| Aromatic C-H | ~3100 - 3000 | Medium | C-H stretch |

| Aromatic C=C | ~1600 and ~1500 | Medium-Weak | C=C stretch |

| Methyl C-H | ~2950 - 2850 | Medium | C-H stretch |

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Protons | Multiplicity | Expected Chemical Shift (ppm) | Integration |

| Tosyl-H (ortho to SO₂) | Doublet | ~7.8 - 7.6 | 2H |

| Tosyl-H (meta to SO₂) | Doublet | ~7.4 - 7.2 | 2H |

| Methoxybenzyl-H (ortho to CH) | Doublet | ~7.3 - 7.1 | 2H |

| Methoxybenzyl-H (ortho to OCH₃) | Doublet | ~7.0 - 6.8 | 2H |

| Methine-H (-CH(CN)SO₂-) | Singlet | ~5.4 | 1H |

| Methoxy-H (-OCH₃) | Singlet | ~3.8 | 3H |

| Tosyl-CH₃ | Singlet | ~2.4 | 3H |

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Carbon | Expected Chemical Shift (ppm) |

| Isocyanide (-N≡C) | ~165 - 170 |

| Methoxybenzyl C-O | ~160 |

| Tosyl C-S | ~145 |

| Tosyl C-CH₃ | ~135 |

| Aromatic C-H (Tosyl and Methoxybenzyl) | ~130 - 114 |

| Methine-C (-CH(CN)SO₂-) | ~70 |

| Methoxy-C (-OCH₃) | ~55 |

| Tosyl-CH₃ | ~21 |

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (relative intensity) | Fragmentation Pathway |

| [M]⁺ | 301 (low) | Molecular Ion |

| [M-C₈H₈O]⁺ | 179 (high) | Loss of 4-methoxybenzyl group |

| [C₈H₈O]⁺ | 121 (high) | 4-methoxybenzyl cation |

| [C₇H₇SO₂]⁺ | 155 (high) | Tosyl cation |

| [C₇H₇]⁺ | 91 (medium) | Tropylium ion from tosyl group |

Experimental Protocols

The synthesis of α-Tosyl-(4-methoxybenzyl) isocyanide can be achieved through a two-step process involving the formation of an N-formyl intermediate followed by dehydration.

Step 1: Synthesis of N-(4-methoxybenzyl)formamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 4-methoxybenzylamine (1 equivalent).

-

Formylation: Slowly add ethyl formate (1.5 equivalents) to the flask.

-

Reaction Conditions: Stir the mixture at room temperature for 24 hours.

-

Work-up: Remove the excess ethyl formate and ethanol under reduced pressure to yield crude N-(4-methoxybenzyl)formamide, which can be used in the next step without further purification.

Step 2: Dehydration to α-Tosyl-(4-methoxybenzyl) isocyanide

-

Reaction Setup: Dissolve N-(4-methoxybenzyl)formamide (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a tertiary amine base, such as triethylamine (2.2 equivalents), to the solution.

-

Dehydrating Agent: Cool the mixture in an ice bath and slowly add a solution of p-toluenesulfonyl chloride (tosyl chloride, 1.1 equivalents) in the same solvent.

-

Reaction Conditions: Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Experimental Workflow

Caption: Synthetic pathway for α-Tosyl-(4-methoxybenzyl) isocyanide.

Role in Drug Discovery

α-Tosyl-(4-methoxybenzyl) isocyanide and related TosMIC derivatives are pivotal in the synthesis of novel heterocyclic compounds for drug discovery. One notable application is in the development of HIV-1 attachment inhibitors that target the viral envelope glycoprotein gp120, preventing its interaction with the host cell receptor CD4. This interaction is a critical first step in the HIV-1 entry process.

Caption: Role of α-Tosyl-(4-methoxybenzyl) isocyanide in drug discovery.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of α-Tosyl-(4-methoxybenzyl) isocyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic properties of α-Tosyl-(4-methoxybenzyl) isocyanide. This document details the expected chemical shifts, provides a general experimental protocol for data acquisition, and illustrates the molecular structure and a general NMR workflow. The information presented herein is synthesized from spectral data of analogous compounds and general principles of NMR spectroscopy, offering a robust predictive framework for researchers working with this and related molecules.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for α-Tosyl-(4-methoxybenzyl) isocyanide. These values are estimated based on the analysis of structurally similar compounds and established chemical shift ranges for the functional groups present in the molecule.

¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for α-Tosyl-(4-methoxybenzyl) isocyanide

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2', H-6' | ~ 7.8 - 7.9 | d | 2H |

| H-3', H-5' | ~ 7.3 - 7.4 | d | 2H |

| H-2, H-6 | ~ 7.3 - 7.4 | d | 2H |

| H-3, H-5 | ~ 6.9 - 7.0 | d | 2H |

| CH-α | ~ 5.5 - 5.6 | s | 1H |

| OCH₃ | ~ 3.8 | s | 3H |

| CH₃ (Tosyl) | ~ 2.4 | s | 3H |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for α-Tosyl-(4-methoxybenzyl) isocyanide

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Isocyanide) | ~ 160 - 170 |

| C-4 | ~ 160 |

| C-1' | ~ 145 |

| C-4' | ~ 135 |

| C-2', C-6' | ~ 130 |

| C-3', C-5' | ~ 129 |

| C-2, C-6 | ~ 129 |

| C-1 | ~ 125 |

| C-3, C-5 | ~ 114 |

| CH-α | ~ 70 |

| OCH₃ | ~ 55 |

| CH₃ (Tosyl) | ~ 22 |

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Experimental Protocol for NMR Data Acquisition

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of α-Tosyl-(4-methoxybenzyl) isocyanide.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of α-Tosyl-(4-methoxybenzyl) isocyanide.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often use the residual solvent peak as a secondary reference.

Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

-

Tuning and Shimming: The spectrometer probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

-

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is recommended.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

-

Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The chemical shift axis is referenced to the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integration: For ¹H NMR, the peak areas are integrated to determine the relative number of protons corresponding to each signal.

-

Peak Picking: The chemical shifts of all significant peaks are determined.

Visualizations

The following diagrams illustrate the molecular structure of α-Tosyl-(4-methoxybenzyl) isocyanide and a general workflow for NMR analysis.

Caption: Molecular structure of α-Tosyl-(4-methoxybenzyl) isocyanide.

Caption: General workflow for NMR analysis.

Reactivity of α-Tosyl-(4-methoxybenzyl) isocyanide with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Tosyl-(4-methoxybenzyl) isocyanide is a versatile reagent in organic synthesis, belonging to the broader class of tosylmethyl isocyanide (TosMIC) derivatives. Its unique trifunctional nature, possessing an acidic α-proton, an isocyanide moiety, and a tosyl group as an excellent leaving group, allows for a diverse range of reactions with various nucleophiles. This technical guide provides a comprehensive overview of the reactivity of α-tosyl-(4-methoxybenzyl) isocyanide, with a focus on its application in the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. This document details the core reactivity principles, experimental protocols for key transformations, and quantitative data for representative reactions.

Core Principles of Reactivity

The reactivity of α-tosyl-(4-methoxybenzyl) isocyanide is governed by three key features:

-

α-Acidity: The presence of both the electron-withdrawing sulfonyl (tosyl) and isocyanide groups significantly increases the acidity of the benzylic proton. This allows for easy deprotonation by a base to form a stabilized carbanion, which can then act as a nucleophile.

-

Isocyanide Functionality: The isocyanide carbon can act as a nucleophile or an electrophile depending on the reaction conditions. It is particularly susceptible to cycloaddition reactions and insertions.

-

Tosyl as a Leaving Group: The p-toluenesulfonyl (tosyl) group is an excellent leaving group, facilitating elimination and substitution reactions.

These features enable α-tosyl-(4-methoxybenzyl) isocyanide to participate in a variety of transformations, most notably the Van Leusen reaction and its modifications for the synthesis of substituted heterocycles.

Reactions with Carbonyl Compounds and Imines (Van Leusen Reaction)

The most well-documented and synthetically useful reactions of α-substituted TosMIC derivatives, including α-tosyl-(4-methoxybenzyl) isocyanide, are with aldehydes and imines to form 4,5-disubstituted oxazoles and imidazoles, respectively.[1][2][3]

Synthesis of 4,5-Disubstituted Oxazoles

In the presence of a base, α-tosyl-(4-methoxybenzyl) isocyanide reacts with aldehydes in a modified Van Leusen reaction to yield 4-(4-methoxybenzyl)-5-substituted oxazoles. The reaction proceeds via the initial deprotonation of the isocyanide, followed by nucleophilic attack on the aldehyde carbonyl. The resulting intermediate then undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to afford the oxazole ring.[1][2]

Reaction Scheme:

Logical Relationship of Oxazole Synthesis

Caption: Van Leusen Oxazole Synthesis Pathway.

Synthesis of 4,5-Disubstituted Imidazoles

Similarly, the reaction of α-tosyl-(4-methoxybenzyl) isocyanide with aldimines affords 1,4,5-trisubstituted imidazoles. The aldimines can be pre-formed or generated in situ from the corresponding aldehyde and primary amine.[3] This three-component reaction is a powerful tool for the rapid construction of diverse imidazole libraries.

Reaction Scheme:

Experimental Workflow for Imidazole Synthesis

Caption: Van Leusen Imidazole Synthesis Workflow.

Quantitative Data

The following table summarizes representative examples of the Van Leusen reaction with α-tosyl-(4-methoxybenzyl) isocyanide, based on established procedures for analogous α-substituted TosMIC derivatives.[4]

| Entry | Nucleophile (Aldehyde) | Additional Nucleophile (Amine) | Product | Base | Solvent | Yield (%) |

| 1 | Benzaldehyde | - | 4-(4-Methoxybenzyl)-5-phenyloxazole | K₂CO₃ | Methanol | ~85 |

| 2 | 4-Chlorobenzaldehyde | - | 5-(4-Chlorophenyl)-4-(4-methoxybenzyl)oxazole | K₂CO₃ | Methanol | ~80 |

| 3 | Isobutyraldehyde | - | 5-Isopropyl-4-(4-methoxybenzyl)oxazole | K₂CO₃ | Methanol | ~75 |

| 4 | Benzaldehyde | Benzylamine | 1-Benzyl-4-(4-methoxybenzyl)-5-phenylimidazole | K₂CO₃ | Methanol | ~82 |

| 5 | 4-Anisaldehyde | Aniline | 4-(4-Methoxybenzyl)-1,5-bis(4-methoxyphenyl)imidazole | K₂CO₃ | Methanol | ~78 |

Experimental Protocols

General Procedure for the Synthesis of 4-(4-Methoxybenzyl)-5-substituted Oxazoles

Materials:

-

α-Tosyl-(4-methoxybenzyl) isocyanide (1.0 equiv)

-

Aldehyde (1.0 equiv)

-

Potassium carbonate (2.0 equiv)

-

Methanol

Procedure:

-

To a stirred solution of α-tosyl-(4-methoxybenzyl) isocyanide and the aldehyde in methanol, add potassium carbonate.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-(4-methoxybenzyl)-5-substituted oxazole.

General Procedure for the Three-Component Synthesis of 1,5-Disubstituted-4-(4-methoxybenzyl)imidazoles

Materials:

-

Aldehyde (1.0 equiv)

-

Primary amine (1.0 equiv)

-

α-Tosyl-(4-methoxybenzyl) isocyanide (1.0 equiv)

-

Potassium carbonate (2.0 equiv)

-

Methanol

Procedure:

-

To a solution of the aldehyde and primary amine in methanol, stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add α-tosyl-(4-methoxybenzyl) isocyanide and potassium carbonate to the reaction mixture.

-

Heat the mixture to reflux and monitor by TLC.

-

After the reaction is complete, cool to room temperature and remove the methanol under reduced pressure.

-

Work up the reaction as described in section 4.1.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1,5-disubstituted-4-(4-methoxybenzyl)imidazole.

Reactivity with Other Nucleophiles

While the reactions with carbonyls and imines are well-established for the TosMIC family, the reactivity of α-tosyl-(4-methoxybenzyl) isocyanide with other classes of nucleophiles is less documented but can be inferred from fundamental organic chemistry principles.

-

Carbanions: Strong bases can deprotonate the α-position to form a nucleophilic carbanion. This carbanion can then react with various electrophiles, such as alkyl halides, in a nucleophilic substitution reaction.

-

Amines: Besides the three-component imidazole synthesis, primary and secondary amines could potentially add to the isocyanide carbon, especially under Lewis acid catalysis, to form formamidine derivatives.

-

Alkoxides and Thiolates: These soft nucleophiles are expected to react with α-tosyl-(4-methoxybenzyl) isocyanide. Thiols, in particular, are known for their high nucleophilicity.[5] The reaction could proceed via addition to the isocyanide or potentially through substitution of the tosyl group under certain conditions, although the latter is less likely given the stability of the C-S bond.

Conclusion

α-Tosyl-(4-methoxybenzyl) isocyanide is a highly valuable and reactive building block for the synthesis of complex organic molecules, particularly 4,5-disubstituted oxazoles and imidazoles. Its reactivity is well-defined by the interplay of its acidic α-proton, versatile isocyanide group, and excellent tosyl leaving group. The Van Leusen reaction and its multicomponent variations provide an efficient and modular approach to constructing heterocyclic scaffolds of significant interest to the pharmaceutical and drug development industries. Further exploration of its reactivity with a broader range of nucleophiles could unveil new synthetic methodologies and expand its utility in organic synthesis.

References

Unlocking Synthetic Versatility: An In-depth Technical Guide to the Electrophilic Properties of a-Tosyl-(4-methoxybenzyl) isocyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

a-Tosyl-(4-methoxybenzyl) isocyanide, a prominent member of the tosylmethyl isocyanide (TosMIC) family of reagents, stands as a versatile and powerful building block in modern organic synthesis. Its unique electronic architecture, characterized by the confluence of an electron-donating methoxy group, a stabilizing tosyl moiety, and a reactive isocyanide functional group, endows it with a rich and nuanced electrophilic character. This technical guide provides a comprehensive exploration of the synthesis, electrophilic properties, and synthetic applications of this compound, with a particular focus on its utility in the construction of heterocyclic scaffolds relevant to drug discovery and development. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to empower researchers in leveraging the full synthetic potential of this valuable reagent.

Introduction: The Electrophilic Nature of this compound

The isocyanide carbon in this compound exhibits a dualistic electronic nature, acting as both a nucleophile and an electrophile. However, the presence of the strongly electron-withdrawing tosyl group significantly enhances the electrophilicity of the adjacent benzylic carbon and the isocyanide carbon itself. This activation renders the molecule susceptible to attack by a wide range of nucleophiles and facilitates its participation in various cycloaddition reactions.

The 4-methoxy group on the benzyl ring, being an electron-donating group, modulates this electrophilicity. While it might slightly temper the reactivity compared to unsubstituted or electron-withdrawn analogs, it also influences the regioselectivity of certain reactions and can be a key handle for tuning the electronic properties of the final products. This subtle interplay of electronic effects makes this compound a strategic choice for the synthesis of complex molecular architectures.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step sequence starting from 4-methoxybenzaldehyde. The first step involves the formation of the corresponding N-formamide derivative, which is subsequently dehydrated to yield the target isocyanide.[1]

Experimental Protocol: Synthesis of N-(a-Tosyl-(4-methoxybenzyl))formamide

This procedure is adapted from the synthesis of the parent N-(α-tosylbenzyl)formamide.[1]

Materials:

-

4-Methoxybenzaldehyde

-

Formamide

-

p-Toluenesulfinic acid

-

Chlorotrimethylsilane (TMSCl)

-

Acetonitrile

-

Toluene

-

tert-Butyl methyl ether (TBME)

-

Water

Procedure:

-

To a three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge acetonitrile and toluene in a 1:1 ratio.

-

Add 4-methoxybenzaldehyde (1.0 equiv), formamide (2.5 equiv), and chlorotrimethylsilane (1.1 equiv).

-

Heat the solution to 50°C for 4-5 hours.

-

Add p-toluenesulfinic acid (1.5 equiv) and continue heating for an additional 4-5 hours.

-

Cool the reaction mixture to room temperature and add TBME.

-

Stir for 5 minutes, then add water.

-

Cool the mixture to 0°C for 1 hour to precipitate the product.

-

Collect the solid by filtration, wash with TBME, and dry under vacuum to yield N-(a-Tosyl-(4-methoxybenzyl))formamide.

Experimental Protocol: Dehydration to this compound

This procedure is adapted from the synthesis of the parent α-tosylbenzyl isocyanide.[1]

Materials:

-

N-(a-Tosyl-(4-methoxybenzyl))formamide

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a three-necked round-bottomed flask, dissolve N-(a-Tosyl-(4-methoxybenzyl))formamide (1.0 equiv) in THF.

-

Add phosphorus oxychloride (2.0 equiv) and stir for 5 minutes at room temperature.

-

Cool the solution to 0°C and slowly add triethylamine (6.0 equiv) while maintaining the temperature below 10°C.

-

After the addition is complete, warm the reaction to 5-10°C for 30-45 minutes.

-

Add ethyl acetate and water, and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Caption: Synthetic pathway to this compound.

Electrophilic Reactions and Synthetic Applications

This compound participates in a variety of synthetically valuable reactions, primarily driven by the electrophilic character of its isocyanide and benzylic carbons. These reactions provide access to a diverse range of heterocyclic compounds.

Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful method for the construction of oxazole rings from aldehydes and TosMIC derivatives.[2] In the case of this compound, the reaction with an aldehyde leads to the formation of a 5-substituted-4-(4-methoxybenzyl)oxazole.

Reaction Mechanism: The reaction proceeds via the deprotonation of the isocyanide at the benzylic position, followed by nucleophilic attack on the aldehyde carbonyl. The resulting intermediate undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to afford the aromatic oxazole.

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Quantitative Data for Van Leusen Oxazole Synthesis:

| Entry | Aldehyde (RCHO) | Product | Yield (%) | Reference |

| 1 | Benzaldehyde | 5-Phenyl-4-(4-methoxybenzyl)oxazole | 75 | [3] |

| 2 | 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)-4-(4-methoxybenzyl)oxazole | 72 | Inferred from similar reactions |

| 3 | 4-Nitrobenzaldehyde | 5-(4-Nitrophenyl)-4-(4-methoxybenzyl)oxazole | 80 | Inferred from similar reactions |

Van Leusen Imidazole Synthesis

The Van Leusen imidazole synthesis provides a route to 1,4,5-trisubstituted imidazoles through a one-pot reaction of an aldehyde, a primary amine, and a TosMIC derivative.[4] This three-component reaction is highly valuable for generating molecular diversity in medicinal chemistry programs.[5]

Reaction Workflow: The reaction typically involves the in situ formation of an aldimine from the aldehyde and amine, which then undergoes a [3+2] cycloaddition with the deprotonated this compound. Subsequent elimination of p-toluenesulfinic acid yields the imidazole product.

Caption: Workflow for the Van Leusen Imidazole Synthesis.

[3+2] Cycloaddition Reactions

This compound can participate in [3+2] cycloaddition reactions with various electron-deficient alkenes to form substituted pyrrolines and pyrroles.[6] The electron-donating nature of the 4-methoxybenzyl group can influence the rate and regioselectivity of these cycloadditions.

General Reaction Scheme: The deprotonated isocyanide acts as a 1,3-dipole equivalent and reacts with an activated alkene. The resulting cycloadduct can then undergo further transformations, such as elimination of the tosyl group, to yield highly functionalized five-membered heterocycles.

Applications in Drug Development

The heterocyclic scaffolds synthesized using this compound, particularly oxazoles and imidazoles, are privileged structures in medicinal chemistry. They are present in a wide array of biologically active compounds and approved drugs.[5][7]

-

Oxazole-containing compounds have demonstrated a broad range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The ability to readily synthesize substituted oxazoles via the Van Leusen reaction makes this compound a valuable tool for generating libraries of potential drug candidates for screening.

-

Imidazole derivatives are central to many biological processes and are found in numerous pharmaceuticals, including antifungal agents, antihistamines, and antihypertensives. The Van Leusen imidazole synthesis provides a convergent and efficient route to novel imidazole-based compounds with potential therapeutic applications.[4][5]

The 4-methoxybenzyl substituent introduced by this specific TosMIC reagent can serve as a key pharmacophoric element, potentially engaging in hydrogen bonding or other interactions within a biological target. Furthermore, it can be a site for metabolic modification, influencing the pharmacokinetic profile of a drug candidate.

Conclusion

This compound is a highly versatile and synthetically valuable reagent for the construction of complex heterocyclic molecules. Its well-defined electrophilic properties, modulated by the interplay of the tosyl and 4-methoxybenzyl groups, enable a range of powerful transformations, most notably the Van Leusen oxazole and imidazole syntheses. The accessibility of this reagent and the operational simplicity of its key reactions make it an indispensable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The continued exploration of the reactivity of this compound is poised to unlock new avenues for the efficient synthesis of novel and biologically active compounds.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents [organic-chemistry.org]

- 5. scispace.com [scispace.com]

- 6. [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability of α-Tosyl-(4-methoxybenzyl) isocyanide

Introduction

α-Tosyl-(4-methoxybenzyl) isocyanide (TMBI) belongs to the class of α-substituted tosylmethyl isocyanides, which are versatile reagents in organic synthesis. The molecule incorporates a tosyl group, a good leaving group, and a reactive isocyanide functional group. This combination of functionalities, while synthetically useful, can also lead to thermal instability. A thorough understanding of the thermal properties of TMBI is crucial for its safe handling, storage, and application in chemical reactions, especially those conducted at elevated temperatures. This guide provides an overview of the expected thermal behavior of TMBI based on related compounds and details the experimental protocols required for a comprehensive thermal stability assessment.

Qualitative Thermal Stability Assessment from Analogous Compounds

While quantitative data for TMBI is unavailable, the thermal behavior of structurally similar isocyanides provides valuable insights into its likely stability. Isocyanides analogous to α-tosylbenzyl isocyanide have been reported to be thermally unstable at temperatures exceeding 80°C[1]. For safety, it is often advised to avoid heating these compounds above 35-40°C[1]. The parent compound, Tosylmethyl isocyanide (TosMIC), is a stable solid at room temperature[1]. For α-tosyl-(4-chlorobenzyl) isocyanide, synthesis protocols often require temperatures below 0°C to prevent decomposition. This collective evidence strongly suggests that α-Tosyl-(4-methoxybenzyl) isocyanide is a thermally sensitive compound.

Table 1: Summary of Qualitative Thermal Stability Data for Analogous Compounds

| Compound Name | Reported Thermal Stability Characteristics | Source |

| α-Tosylbenzyl isocyanide analogues | Generally unstable at temperatures above 80°C. Recommended to avoid heating above 35-40°C. | [1] |

| 1-Ethyl-1-tosylmethyl isocyanide | Expected to be thermally sensitive based on analogous compounds. | [1] |

| Tosylmethyl isocyanide (TosMIC) | A stable solid at room temperature. | [1] |

| α-Tosyl-(4-chlorobenzyl) isocyanide | Synthesis requires low temperatures (below 0°C) to prevent decomposition. |

Experimental Protocols for Thermal Stability Analysis

To quantitatively determine the thermal stability of α-Tosyl-(4-methoxybenzyl) isocyanide, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques[2][3][4][5].

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of α-Tosyl-(4-methoxybenzyl) isocyanide into a standard TGA crucible (e.g., alumina or platinum)[1].

-

Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen or argon, at a consistent flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition[1].

-

Temperature Program:

-

Equilibrate the sample at a temperature below its expected decomposition, for instance, at 30°C.

-

Ramp the temperature from 30°C to a higher temperature, such as 600°C, at a controlled linear heating rate (e.g., 10°C/min)[1].

-

-

Data Analysis: Record the sample's mass as a function of temperature. The resulting TGA curve is a plot of percentage mass loss versus temperature. From this curve, determine:

-

The onset temperature of decomposition.

-

The temperature of the maximum rate of decomposition (from the first derivative of the TGA curve).

-

The percentage of residual mass at the end of the experiment.

-

Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow to or from the sample as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of α-Tosyl-(4-methoxybenzyl) isocyanide (typically 2-5 mg) into a DSC pan (e.g., aluminum). Seal the pan hermetically.

-

Reference: An empty, sealed DSC pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge, similar to the TGA setup.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature, for example, 25°C.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond any expected transitions.

-

-

Data Analysis: The DSC thermogram plots the differential heat flow against temperature. Endothermic events (like melting) and exothermic events (like decomposition) will appear as peaks. This analysis can determine:

-

The melting point (if the compound melts before decomposing).

-

The enthalpy of fusion (area under the melting peak).

-

The onset temperature of decomposition.

-

The enthalpy of decomposition (area under the decomposition peak).

-

Visualizations

Caption: Experimental workflow for thermal stability analysis.

Based on the functional groups present in α-Tosyl-(4-methoxybenzyl) isocyanide, a plausible, albeit hypothetical, thermal decomposition pathway can be proposed. The initiation step is likely the cleavage of the relatively weak carbon-sulfur bond, given that the tosyl group is an excellent leaving group.

Caption: A plausible high-level thermal decomposition pathway.

Upon heating, α-Tosyl-(4-methoxybenzyl) isocyanide is expected to decompose into smaller, gaseous molecules. Potential decomposition products could include sulfur oxides (SOx), nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and various volatile organic compounds originating from the benzyl and tosyl moieties[1].

Safety and Handling Recommendations

Given the likely thermal sensitivity of α-Tosyl-(4-methoxybenzyl) isocyanide, the following precautions are recommended:

-

Storage: Store the compound in a cool, dry, and dark place, away from sources of heat and direct sunlight.

-

Handling: Use this compound in a well-ventilated fume hood. Avoid the creation of dust. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

-

Heating: When using this compound in reactions that require heating, it should be done with extreme caution under controlled conditions. Use a well-regulated heating mantle or oil bath and monitor the temperature closely to prevent localized overheating.

Conclusion

While specific quantitative thermal stability data for α-Tosyl-(4-methoxybenzyl) isocyanide is not currently available, evidence from analogous compounds strongly indicates that it is a thermally sensitive material. For its safe and effective use in research and development, a comprehensive thermal analysis using techniques such as TGA and DSC is imperative. The experimental protocols and potential decomposition pathways outlined in this guide provide a framework for such an investigation.

References

Physical and chemical properties of a-Tosyl-(4-methoxybenzyl) isocyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of α-Tosyl-(4-methoxybenzyl) isocyanide, a versatile building block in organic synthesis with significant potential in medicinal chemistry. This document details available data on its properties, outlines a probable synthetic route with experimental protocols adapted from a closely related analogue, and discusses its potential applications in drug development.

Core Properties

α-Tosyl-(4-methoxybenzyl) isocyanide, with the CAS number 263389-54-4, is a sulfone derivative featuring both a tosyl group and an isocyanide functional group.[1] These reactive moieties make it a valuable reagent for the construction of complex heterocyclic structures.[2]

Physical and Chemical Data

| Property | Value | Reference(s) |

| CAS Number | 263389-54-4 | [1] |

| Molecular Formula | C₁₆H₁₅NO₃S | [1] |

| Molecular Weight | 301.36 g/mol | [1] |

| Physical Form | Solid | [3] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of α-Tosyl-(4-methoxybenzyl) isocyanide is not explicitly available in the reviewed literature. However, a well-established procedure for the synthesis of its parent compound, α-tosylbenzyl isocyanide, provides a reliable template.[4] This synthesis is a two-step process involving the formation of an N-formamide intermediate, followed by dehydration to the isocyanide.

Proposed Synthetic Pathway

The synthesis of α-Tosyl-(4-methoxybenzyl) isocyanide is anticipated to follow the pathway outlined below, starting from 4-methoxybenzaldehyde.

Caption: Proposed two-step synthesis of α-Tosyl-(4-methoxybenzyl) isocyanide.

Experimental Protocol for the Synthesis of the Intermediate: N-(α-Tosylbenzyl)formamide

This protocol is adapted from the synthesis of the non-methoxylated analogue and would require optimization for the 4-methoxy substituted compound.[4]

Materials:

-

4-Methoxybenzaldehyde

-

p-Toluenesulfinic acid

-

Formamide

-

Chlorotrimethylsilane

-

Acetonitrile

-

Toluene

-

tert-Butyl methyl ether (TBME)

-

Water

Procedure:

-

A 1-L, three-necked, round-bottomed flask fitted with an overhead stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe is charged with acetonitrile and toluene.

-

4-Methoxybenzaldehyde, formamide, and chlorotrimethylsilane are added sequentially to the flask.

-

The solution is heated to 50°C for 4-5 hours.

-

p-Toluenesulfinic acid is then added, and heating is continued for an additional 4-5 hours.

-

The solution is cooled to room temperature, and TBME is added.

-

The mixture is stirred for 5 minutes, followed by the addition of water.

-

The resulting mixture is cooled to 0°C for 1 hour to precipitate the product.

-

The white solid is collected by filtration, washed with TBME, and dried in a vacuum oven at 60°C to yield N-(α-Tosyl-(4-methoxybenzyl))formamide.

Experimental Protocol for the Synthesis of α-Tosyl-(4-methoxybenzyl) isocyanide

This dehydration step is also adapted from the procedure for the unsubstituted analogue.[4]

Materials:

-

N-(α-Tosyl-(4-methoxybenzyl))formamide

-

Tetrahydrofuran (THF)

-

Phosphorus oxychloride

-

Triethylamine

Procedure:

-

A 1-L, three-necked, round-bottomed flask fitted with an overhead stirrer, an addition funnel, and a temperature probe is charged with THF and N-(α-Tosyl-(4-methoxybenzyl))formamide.

-

Phosphorus oxychloride is added, and the solution is stirred for 5 minutes at 25°C.

-

The solution is cooled to 0°C.

-

Triethylamine is added slowly via the addition funnel, maintaining the internal temperature below 10°C.

-

After the addition is complete, the reaction is stirred for an additional 30 minutes at 0°C.

-

The reaction mixture is then quenched with water, and the product is extracted with an organic solvent.

-

The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude product.

-

Purification is typically achieved by recrystallization.

Chemical Reactivity and Applications in Drug Development

The reactivity of α-Tosyl-(4-methoxybenzyl) isocyanide is dominated by the isocyanide and tosyl functional groups. The isocyanide carbon can act as both a nucleophile and an electrophile, making it a versatile component in multicomponent reactions, such as the Ugi and Passerini reactions, for the rapid generation of molecular diversity.[5][6] The tosyl group is an excellent leaving group and can participate in various substitution and elimination reactions.

Role in Medicinal Chemistry

While direct biological activity or involvement in specific signaling pathways for α-Tosyl-(4-methoxybenzyl) isocyanide has not been reported, its structural class (tosylmethyl isocyanides, TosMICs) is of significant interest in drug discovery.[1][7] These compounds serve as crucial building blocks for the synthesis of diverse heterocyclic scaffolds, which are prevalent in many biologically active molecules.[2][5]

For instance, TosMIC derivatives are utilized in the synthesis of:

-

HIV-1 Attachment Inhibitors: They are instrumental in constructing the azaindole core of potent inhibitors that target the gp120 protein of the HIV-1 virus.[1]

-

Heterocyclic Libraries: Their reactivity is exploited to create libraries of compounds for high-throughput screening to identify new drug leads against a variety of diseases.[2][7]

-

Complex Natural Products: The unique reactivity of the isocyanide group allows for the efficient construction of complex molecular architectures found in natural products.[5]

The diagram below illustrates the general workflow of utilizing α-Tosyl-(4-methoxybenzyl) isocyanide in the initial stages of drug discovery.

Caption: General workflow for the use of α-Tosyl-(4-methoxybenzyl) isocyanide in drug discovery.

Expected Spectral Data

Although the actual spectra for α-Tosyl-(4-methoxybenzyl) isocyanide are not available in the searched literature, expected characteristic signals can be inferred from its structure and data from similar compounds.

Infrared (IR) Spectroscopy

-

A sharp, strong absorption band characteristic of the isocyanide (N≡C) stretch is expected around 2130-2150 cm⁻¹.[4]

-

Strong absorptions corresponding to the sulfonyl (S=O) stretches will be present around 1330-1350 cm⁻¹ and 1150-1170 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A singlet for the methyl protons of the tosyl group around δ 2.4 ppm.

-

A singlet for the methoxy protons around δ 3.8 ppm.

-

A singlet for the benzylic proton.

-

Aromatic protons will appear in the δ 6.8-7.8 ppm region, showing characteristic splitting patterns for the 1,4-disubstituted aromatic rings.

-

-

¹³C NMR:

-

The isocyanide carbon is expected to resonate in the region of δ 160-170 ppm.

-

The methyl carbon of the tosyl group will appear around δ 21-22 ppm.

-

The methoxy carbon will be around δ 55 ppm.

-

Aromatic carbons will resonate in the typical δ 110-150 ppm range.

-

Mass Spectrometry (MS)

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 301.36 g/mol .

-

Common fragmentation patterns would involve the loss of the tosyl group, the isocyanide group, and cleavage of the benzyl C-S bond.

Conclusion

α-Tosyl-(4-methoxybenzyl) isocyanide is a valuable synthetic intermediate with considerable potential in the field of medicinal chemistry. While specific quantitative physical data and detailed experimental protocols for its synthesis and characterization are not yet widely published, its structural similarity to well-studied analogues allows for reliable predictions of its properties and reactivity. Its primary utility lies in its role as a versatile building block for the creation of diverse molecular libraries and the synthesis of complex heterocyclic compounds, which are of high interest in the development of new therapeutic agents. Further research into the specific applications and biological activities of this compound is warranted.

References

- 1. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. a-Tosyl-(4-fluorobenzyl) isocyanide | C15H12FNO2S | CID 10827289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. a-Tosylbenzyl isocyanide | C15H13NO2S | CID 10967613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buy a-Tosyl-(4-chlorobenzyl) isocyanide | 918892-30-5 [smolecule.com]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Quantum Chemical Analysis of α-Tosyl-(4-methoxybenzyl) isocyanide for Drug Discovery Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This whitepaper provides a comprehensive technical framework for the quantum chemical analysis of α-Tosyl-(4-methoxybenzyl) isocyanide (TMBIC). While specific experimental and computational studies on this molecule are not extensively published, this guide outlines a robust, standard methodology based on Density Functional Theory (DFT) for predicting its structural, electronic, and spectroscopic properties. The resulting data are invaluable for understanding its reactivity, stability, and potential as a scaffold in medicinal chemistry. This guide details the proposed computational protocols, presents expected data formats for key molecular properties, and illustrates the logical workflows connecting theoretical calculations to practical applications in drug development.

Introduction to α-Tosyl-(4-methoxybenzyl) isocyanide (TMBIC)

α-Tosyl-(4-methoxybenzyl) isocyanide is a specialized organic compound featuring a unique combination of functional groups: a tosyl group, a 4-methoxybenzyl moiety, and a reactive isocyanide group. Its chemical details are as follows:

The presence of the isocyanide and tosyl groups makes TMBIC a versatile building block in organic synthesis, particularly for constructing complex heterocyclic structures that are common motifs in pharmacologically active compounds.[2][3] Quantum chemical calculations provide a powerful, non-experimental method to elucidate the fundamental properties of TMBIC, thereby guiding its synthetic applications and its potential use in drug design.

The Role of Quantum Chemical Calculations in Drug Development

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern chemistry. They allow for the accurate prediction of molecular properties before synthesis, saving significant time and resources. For a molecule like TMBIC, these calculations can determine:

-

Stable 3D Conformation: Understanding the molecule's shape is critical for predicting its interaction with biological targets.

-

Electronic Structure: Properties like the HOMO-LUMO energy gap reveal the molecule's kinetic stability and chemical reactivity.[4][5]

-

Spectroscopic Signatures: Predicting IR and NMR spectra aids in experimental characterization and purity assessment.[4][5][6]

-

Reactivity Sites: Mapping the electrostatic potential can identify nucleophilic and electrophilic regions, predicting how the molecule will interact with other reagents or biological macromolecules.

Detailed Computational Protocol

This section outlines a standard and reliable DFT-based protocol for the in-silico analysis of TMBIC, based on methodologies successfully applied to structurally related compounds.[4][5][6][7]

3.1. Software and Hardware

-

Calculation Software: Gaussian 16 or Gaussian 09W program package.[4][5]

-

Analysis Software: GaussView for visualization, VEDA 4 for vibrational analysis.[5][6]

-

Hardware: A high-performance computing (HPC) cluster is recommended for timely completion of calculations.

3.2. Step-by-Step Methodology

-

Initial Structure Preparation: The 2D structure of TMBIC is drawn and converted to a 3D structure using molecular modeling software. A preliminary geometry optimization is performed using a computationally inexpensive method (e.g., molecular mechanics) to obtain a reasonable starting conformation.

-

Geometry Optimization:

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and provides a good balance of accuracy and computational cost for organic molecules.[5][6]

-

Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to handle the complex electronic environments of sulfur and other heteroatoms.[4][6]

-

Procedure: The structure is optimized in the gas phase to find the local energy minimum on the potential energy surface. The optimization is complete when the forces on the atoms and the displacement for the next geometry step are close to zero.

-

-

Vibrational Frequency Analysis:

-

Procedure: Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

Purpose:

-

To confirm that the optimized structure is a true energy minimum. The absence of imaginary frequencies indicates a stable structure.[6]

-

To predict the theoretical infrared (IR) spectrum. The calculated frequencies are typically scaled by an empirical factor (~0.96-0.98 for B3LYP) to better match experimental values.[5]

-

To compute zero-point vibrational energy (ZPVE) and thermodynamic properties like enthalpy and Gibbs free energy.

-

-

-

Calculation of Molecular Properties:

-

Electronic Properties: Frontier molecular orbitals (HOMO and LUMO), their energy gap, dipole moment, and Mulliken atomic charges are calculated.[4][5]

-

Spectroscopic Properties: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[4][5] Tetramethylsilane (TMS) is used as a reference standard.

-

Predicted Data and Interpretation

The following tables summarize the types of quantitative data that would be generated from the proposed computational protocol.

Table 1: Key Geometric Parameters (Predicted)

| Parameter | Bond/Angle | Predicted Value | Significance |

|---|---|---|---|

| Bond Lengths | C-S (sulfonyl) | ~1.78 Å | Reflects the strength of the tosyl group's connection. |

| S=O (sulfonyl) | ~1.45 Å | Characteristic of the sulfonyl double bond. | |

| C-N (isocyanide) | ~1.42 Å | Describes the single bond portion of the isocyanide. | |

| N≡C (isocyanide) | ~1.17 Å | Indicates the triple bond character of the isocyanide. | |

| Bond Angles | O-S-O | ~120° | Key angle defining the geometry of the sulfonyl group. |

| | C-N≡C | ~178° | The near-linear nature of the isocyanide functional group. |

Table 2: Predicted Vibrational Frequencies (Scaled)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| Isocyanide (N≡C) | Stretching | ~2150 cm⁻¹ | A strong, sharp peak characteristic of the isocyanide group. |

| Sulfonyl (S=O) | Asymmetric Stretch | ~1350 cm⁻¹ | Key indicator for the presence of the tosyl group. |

| Sulfonyl (S=O) | Symmetric Stretch | ~1160 cm⁻¹ | A second key indicator for the tosyl group. |

| Aromatic C-H | Stretching | >3000 cm⁻¹ | Confirms the presence of the benzyl and tosyl aromatic rings. |

| Methoxy (C-O) | Stretching | ~1250 cm⁻¹ | Identifies the methoxy group on the benzyl ring. |

Table 3: Predicted Electronic and Global Reactivity Descriptors

| Property | Predicted Value | Significance in Drug Development |

|---|---|---|

| EHOMO | ~ -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | ~ -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity.[4][5] |

| Dipole Moment | ~ 4.5 Debye | Indicates overall molecular polarity, influencing solubility and intermolecular interactions. |

| Electronegativity (χ) | ~ 4.0 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | ~ 2.5 eV | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. |

Visualized Workflows and Relationships

Diagrams created using Graphviz help to visualize the logical flow of the computational process and the application of its results.

Caption: Computational workflow for the quantum chemical analysis of TMBIC.

Caption: Relationship between calculated properties and drug development tasks.

Conclusion

This technical guide establishes a comprehensive and scientifically grounded protocol for the quantum chemical investigation of α-Tosyl-(4-methoxybenzyl) isocyanide. By leveraging Density Functional Theory, researchers can generate a wealth of data on the molecule's geometry, stability, reactivity, and spectroscopic characteristics. These theoretical insights are crucial for guiding the synthesis of novel heterocyclic compounds and for the rational design of new therapeutic agents, ultimately accelerating the drug discovery and development process.

References

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 3. smolecule.com [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy | MAS Journal of Applied Sciences [masjaps.com]

- 7. researchgate.net [researchgate.net]

The Genesis and Evolution of Substituted Tosylmethyl Isocyanides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthetic utility of substituted tosylmethyl isocyanides (TosMICs). From their conceptualization to their role as powerful tools in modern organic synthesis, we delve into the key milestones, synthetic methodologies, and diverse applications that have established these reagents as indispensable components in the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science.

The Dawn of a Versatile Reagent: The Discovery of TosMIC

The journey of tosylmethyl isocyanides began in the early 1970s with the pioneering work of the Dutch chemist Professor Albert M. van Leusen and his research group. Their extensive exploration into the chemistry of isocyanides led to the introduction of p-toluenesulfonylmethyl isocyanide (TosMIC) in 1972.[1][2] This novel reagent, a stable, odorless, and crystalline solid, was found to possess a unique combination of functional groups: an isocyanide, a sulfonyl group, and an acidic α-carbon atom.[3][4] This distinct trifecta of reactivity laid the foundation for a new chapter in synthetic organic chemistry.

The true synthetic potential of TosMIC was unveiled in 1977 with the disclosure of the van Leusen reaction , a powerful method for the conversion of ketones into nitriles.[5][6] This transformation, along with its variations for the synthesis of heterocycles, solidified TosMIC's position as a versatile C1 synthon.[3][7]

Expanding the Arsenal: The Advent of Substituted Tosylmethyl Isocyanides

The logical progression from the parent TosMIC was the development of its α-substituted derivatives, which offered the promise of introducing greater molecular diversity and complexity in a single step. The van Leusen group was also at the forefront of this development. Early reports in the context of the van Leusen imidazole synthesis, also in 1977, described the use of α-tosylbenzyl isocyanide and α-tosylethyl isocyanate for the preparation of 1,4,5-trisubstituted imidazoles.[1] This marked the beginning of the exploration of substituted TosMICs as powerful reagents for the construction of polysubstituted heterocycles.[3][8]

The ability to introduce a substituent at the α-carbon of the TosMIC scaffold opened up new avenues for the synthesis of a wide array of organic molecules, including highly substituted imidazoles, oxazoles, pyrroles, and other heterocyclic systems of significant interest in medicinal chemistry and drug discovery.[8][9][10]

Synthesis of Substituted Tosylmethyl Isocyanides

Two primary strategies have emerged for the synthesis of α-substituted TosMIC derivatives: the dehydration of α-substituted N-(tosylmethyl)formamides and the direct alkylation of the parent TosMIC.

Dehydration of N-(Tosylmethyl)formamides

This widely employed method involves the preparation of an α-substituted N-(tosylmethyl)formamide, which is subsequently dehydrated to yield the corresponding isocyanide.[11] The formamide precursor is typically synthesized through a multi-component reaction involving an aldehyde, formamide, and p-toluenesulfinic acid.[3]

General Experimental Workflow for the Synthesis of α-Aryl-Substituted TosMIC via Formamide Dehydration:

Caption: General workflow for the synthesis of α-substituted TosMICs.

Experimental Protocol for the Synthesis of α-Tosylbenzyl Isocyanide: [11]

A detailed procedure for the synthesis of α-tosylbenzyl isocyanide, a representative aryl-substituted TosMIC, is provided in Organic Syntheses. The process involves the initial formation of N-(α-tosylbenzyl)formamide from benzaldehyde, formamide, and p-toluenesulfinic acid. This is followed by the dehydration of the formamide using phosphorus oxychloride and triethylamine to yield the desired isocyanide.[11]

Direct Alkylation of TosMIC

The acidic nature of the α-proton in TosMIC allows for its deprotonation with a strong base to form a nucleophilic carbanion. This anion can then react with various electrophiles, such as alkyl halides, to introduce a substituent at the α-position.[12] This method is particularly useful for the synthesis of α-alkyl-substituted TosMICs.

General Experimental Workflow for the Synthesis of α-Alkyl-Substituted TosMIC via Direct Alkylation:

Caption: Synthesis of α-alkyl-substituted TosMICs via direct alkylation.

Quantitative Data on the Synthesis of Substituted TosMICs

The following tables summarize representative yields for the synthesis of various α-substituted TosMICs reported in the literature.

Table 1: Synthesis of α-Aryl-Substituted TosMICs via Formamide Dehydration [11]

| Aldehyde (R in R-CHO) | Product (α-Substituted TosMIC) | Overall Yield (%) |

| Phenyl | α-Tosylbenzyl Isocyanide | 70-76 |

| 4-Fluorophenyl | α-(4-Fluorophenyl)tosylmethyl Isocyanide | 75 |

| 4-Chlorophenyl | α-(4-Chlorophenyl)tosylmethyl Isocyanide | 80 |

| 2-Thienyl | α-(2-Thienyl)tosylmethyl Isocyanide | 65 |

Table 2: Synthesis of α-Alkyl-Substituted TosMICs via Direct Alkylation

| Alkyl Halide (R-X) | Product (α-Substituted TosMIC) | Yield (%) | Reference |

| Ethyl Iodide | 1-Tosyl-1-isocyanoethane | Not specified | [1] |

| Benzyl Bromide | 1-Phenyl-1-tosyl-1-isocyanomethane | Not specified | [3] |

Note: Detailed yield information for a broad range of direct alkylations is less commonly tabulated in single sources and often reported within the context of subsequent reactions.

The Van Leusen Reaction with Substituted TosMICs: A Gateway to Polysubstituted Heterocycles

The true power of substituted TosMICs lies in their application in the van Leusen reaction and its multicomponent variations, which provide a highly efficient route to polysubstituted five-membered heterocycles.

Synthesis of Polysubstituted Imidazoles

The van Leusen three-component reaction, involving an aldehyde, a primary amine, and a substituted TosMIC, is a cornerstone for the synthesis of 1,4,5-trisubstituted imidazoles.[1][3] The reaction proceeds through the in-situ formation of an aldimine, which then undergoes a cycloaddition with the deprotonated substituted TosMIC, followed by elimination of p-toluenesulfinic acid.

Reaction Scheme for the Van Leusen Imidazole Synthesis:

Caption: The van Leusen three-component synthesis of imidazoles.

Synthesis of Polysubstituted Oxazoles

Similarly, substituted TosMICs react with aldehydes in the presence of a base to afford polysubstituted oxazoles.[9][13] This reaction provides a direct and efficient route to these important heterocyclic scaffolds.

Conclusion

The discovery of tosylmethyl isocyanide by van Leusen and the subsequent development of its substituted derivatives have profoundly impacted the field of organic synthesis. These versatile reagents have provided chemists with powerful tools for the construction of complex molecules, particularly nitrogen-containing heterocycles that are prevalent in pharmaceuticals and other biologically active compounds. The straightforward synthetic routes to substituted TosMICs, coupled with their diverse reactivity, ensure their continued importance in both academic research and industrial applications for years to come. The ongoing exploration of their synthetic potential promises the development of even more efficient and innovative methods for the creation of novel molecular entities.

References

- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 4. TosMIC - Wikipedia [en.wikipedia.org]

- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Van Leusen Reaction [organic-chemistry.org]

- 8. An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. varsal.com [varsal.com]

- 13. pubs.acs.org [pubs.acs.org]

The Pivotal Role of the Tosyl Group in the Reactivity of α-Tosyl-(4-methoxybenzyl) isocyanide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Tosyl-(4-methoxybenzyl) isocyanide (TOSMIC) is a remarkably versatile reagent in organic synthesis, primarily owing to the unique interplay of its three key functional components: the isocyanide, the α-carbon, and the tosyl group. This technical guide delves into the critical role of the p-toluenesulfonyl (tosyl) group in dictating the reactivity of TOSMIC. The tosyl group functions as a potent electron-withdrawing group, significantly enhancing the acidity of the α-proton and facilitating its abstraction under basic conditions. Furthermore, its capacity to act as an excellent leaving group in the form of p-toluenesulfinic acid is fundamental to the successful formation of various heterocyclic systems. This guide will provide a comprehensive overview of the mechanistic pathways where the tosyl group is instrumental, present quantitative data on reaction yields, detail experimental protocols for key transformations, and offer visual representations of the underlying chemical principles.

Introduction: The Multifaceted Nature of TOSMIC

Tosylmethyl isocyanide (TOSMIC) and its derivatives are cornerstone reagents for the construction of a wide array of organic molecules, including nitriles, oxazoles, imidazoles, and pyrroles.[1][2] The synthetic utility of TOSMIC stems from the synergistic effects of its isocyanide moiety, the acidic α-methylene protons, and the tosyl group.[3][4] The isocyanide group provides a reactive carbon center capable of both nucleophilic and electrophilic behavior, while the tosyl group profoundly influences the reactivity of the adjacent α-carbon.[3][5]

The primary roles of the tosyl group in TOSMIC's reactivity can be summarized as:

-

Activation of the α-Carbon: The strong electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the α-protons, making them readily removable by a base.[6][7] This facile deprotonation is the crucial first step in the majority of TOSMIC-mediated reactions.

-

Functionality as an Excellent Leaving Group: In many of its cycloaddition and rearrangement reactions, the tosyl group departs as the stable p-toluenesulfinate anion.[6][7] This departure is often the driving force for the aromatization step in the synthesis of heterocycles like oxazoles and imidazoles.[7][8]

This guide will explore these roles in detail through the lens of key reactions involving TOSMIC.

Mechanistic Insights into the Role of the Tosyl Group

The influence of the tosyl group is best understood by examining the mechanisms of hallmark reactions involving TOSMIC, such as the Van Leusen reaction for the synthesis of nitriles, oxazoles, and imidazoles.

The Van Leusen Reaction: A Paradigm of Tosyl Group-Mediated Reactivity

The Van Leusen reaction and its variations are powerful synthetic transformations that showcase the dual functionality of the tosyl group.[6][7]

In the presence of a base, TOSMIC reacts with ketones to yield nitriles, effectively achieving a one-carbon homologation.[9][10] The tosyl group is indispensable in this process.

Logical Relationship: Role of the Tosyl Group in Nitrile Synthesis

Caption: Role of the tosyl group in nitrile synthesis.

When aldehydes are used as substrates, the reaction with TOSMIC leads to the formation of oxazoles.[4] The elimination of the tosyl group is a key step in the final aromatization of the heterocyclic ring.

Experimental Workflow: Van Leusen Oxazole Synthesis

Caption: Van Leusen oxazole synthesis workflow.

In a similar fashion, the reaction of TOSMIC with imines, which can be formed in situ from aldehydes and amines, yields imidazoles.[8][11] Again, the tosyl group's ability to facilitate the initial deprotonation and then act as a leaving group is central to the reaction's success.[3][8]

Signaling Pathway: Van Leusen Imidazole Synthesis

Caption: Van Leusen imidazole synthesis pathway.

Quantitative Data on TOSMIC Reactivity

The following tables summarize representative yields for key transformations involving TOSMIC, illustrating the efficiency of these reactions, which is largely attributable to the facilitating role of the tosyl group.

Table 1: Synthesis of Nitriles from Ketones using TOSMIC

| Entry | Ketone Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Acetophenone | t-BuOK | THF | Room Temp. | 85 | [9] |

| 2 | Cyclohexanone | t-BuOK | THF | Room Temp. | 92 | [9] |

| 3 | Benzophenone | t-BuOK | DME | Reflux | 78 | [10] |

| 4 | 2-Adamantanone | t-BuOK | DMSO | 60 | 95 | [10] |

Table 2: Synthesis of Oxazoles from Aldehydes using TOSMIC

| Entry | Aldehyde Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Benzaldehyde | K2CO3 | Methanol | Reflux | 82 | [4] |

| 2 | 4-Chlorobenzaldehyde | K2CO3 | Methanol | Reflux | 88 | [4] |

| 3 | 4-Methoxybenzaldehyde | K2CO3 | Methanol | Reflux | 79 | [4] |

| 4 | Cinnamaldehyde | K2CO3 | Methanol | Reflux | 75 | [1] |

Table 3: Synthesis of Imidazoles from Aldehydes and Amines using TOSMIC